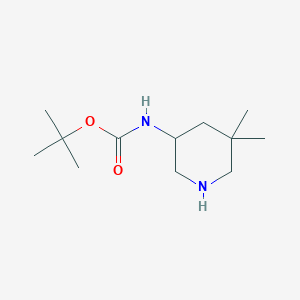
3-Ethynyl-2,6-dimethylpyridine
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, nucleophiles, and ligands in coordination chemistry .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid with a distinct, unpleasant fish-like odor. It is miscible with water and most organic solvents. It has a density of 0.9±0.1 g/cm3, a boiling point of 191.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C .Scientific Research Applications
1. Characterization of Acid Surfaces
The adsorption of 2,6-dimethylpyridine on various samples like γ-Al₂O₃ and Y zeolites has been studied for characterizing acid surfaces. This research shows how 2,6-dimethylpyridine interacts with different types of Lewis sites and helps in understanding the behavior of acid surfaces in various materials (Corma, Rodellas, & Fornés, 1984).
2. Synthesis of Methylpyridine Derivatives
Research into the synthesis of methylpyridine derivatives, including 3-acetyl-4,6-dimethyl-2-(1H)pyridone and its reaction with phosphoryl chloride to produce 2-chloro-3-ethynyl-4,6-dimethylpyridine, highlights the versatility of this compound in organic synthesis (Kato, Sato, & Wagai, 1981).
3. Polymerization Processes
Studies have demonstrated the role of 2,6-dimethylpyridine in living cationic polymerization processes. It aids in the polymerization of vinyl ethers, providing insights into the mechanisms of polymer formation and stability (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
4. 19F NMR pH Indicators
2,6-dimethylpyridine derivatives have been synthesized for use as 19F NMR pH indicators. These compounds show promise in chemical analysis and diagnostic applications, particularly in environments where pH measurement is crucial (Amrollahi, 2014).
5. Selective Poisoning of Bronsted Sites
Research on the selective poisoning of Bronsted sites on synthetic Y zeolites by 2,6-dimethylpyridine contributes to a deeper understanding of catalytic processes and how they can be manipulated for specific reactions (Jacobs & Heylen, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethynyl-2,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-4-9-6-5-7(2)10-8(9)3/h1,5-6H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEOBVCKXAVCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)
![2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid](/img/structure/B3111449.png)



![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)